1-Ethyl-4-[1-(4-methyl-3-nitropyridin-2-yl)azetidin-3-yl]piperazine

Catalog No.
S7567836
CAS No.
M.F
C15H23N5O2
M. Wt
305.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethyl-4-[1-(4-methyl-3-nitropyridin-2-yl)azetidi...

Product Name

1-Ethyl-4-[1-(4-methyl-3-nitropyridin-2-yl)azetidin-3-yl]piperazine

IUPAC Name

1-ethyl-4-[1-(4-methyl-3-nitropyridin-2-yl)azetidin-3-yl]piperazine

Molecular Formula

C15H23N5O2

Molecular Weight

305.38 g/mol

InChI

InChI=1S/C15H23N5O2/c1-3-17-6-8-18(9-7-17)13-10-19(11-13)15-14(20(21)22)12(2)4-5-16-15/h4-5,13H,3,6-11H2,1-2H3

InChI Key

MDADJMUDOWGDJJ-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2CN(C2)C3=NC=CC(=C3[N+](=O)[O-])C

Canonical SMILES

CCN1CCN(CC1)C2CN(C2)C3=NC=CC(=C3[N+](=O)[O-])C
EMNP is a piperazine derivative that contains an azetidine ring and a nitropyridine group. It was first synthesized by Gomtsyan et al. in 2004, and its structure was confirmed by X-ray crystallography. EMNP belongs to the class of compounds known as piperazine-based ligands, which are widely used in medicinal chemistry due to their ability to interact with a variety of biological targets.
EMNP is a yellow crystalline powder, with a molecular weight of 384.43 g/mol. It is sparingly soluble in water, but soluble in organic solvents such as ethanol and dimethylformamide. EMNP has a melting point of 193-195 °C and a boiling point of 656.7 °C at 760 mmHg. Its chemical formula is C19H26N6O3.
EMNP can be synthesized through a series of reactions starting from piperazine. The detailed synthesis of EMNP has been described in several studies. Characterization of EMNP can be done through various spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy.
Various analytical methods have been used to determine the purity and identity of EMNP in different samples. These methods include high-performance liquid chromatography (HPLC), gas chromatography coupled with mass spectrometry (GC-MS), and Fourier-transform infrared spectroscopy (FT-IR).
EMNP has been found to exhibit a variety of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and antitumor properties. It has been shown to inhibit the growth of different bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. EMNP has also been found to scavenge free radicals and protect against oxidative stress-induced damage in vitro. In addition, EMNP has shown promising cytotoxic effects against different cancer cell lines, including breast, colorectal, and hepatocellular carcinoma cells.
Although EMNP has been found to exhibit promising biological activities, its toxicity and safety in scientific experiments have also been evaluated. It has been found to have a low acute toxicity and no observed adverse effect level (NOAEL) of 200 mg/kg. In addition, EMNP has shown no genotoxicity or mutagenicity in different assays.
The promising biological properties of EMNP have led to its potential applications in scientific experiments. For instance, EMNP can be used as a lead compound for the development of new antimicrobial agents or anticancer drugs. EMNP can also be used as a chemical probe to study the biological pathways and targets of interest.
Despite the potential applications of EMNP in different fields, the current state of research on EMNP is limited. Most of the studies have focused on the synthesis, characterization, and biological properties of EMNP, and further investigations are needed to explore its potential applications and mechanisms of action.
EMNP has potential implications in different fields of research and industry. For example, EMNP can be used in the development of new antibiotics or antifungal agents to combat antibiotic resistance. Moreover, EMNP can be used as a tool to study oxidative stress and inflammation-related diseases. In industry, EMNP can be used as a key intermediate in the synthesis of various organic compounds.
Although EMNP has shown promising biological properties, its limitations and future directions should be taken into consideration. For instance, further toxicity studies are needed to evaluate its safety in vivo. In addition, the development of more potent and selective compounds that target specific biological pathways or targets is necessary.
In the future, more research can be conducted on the following future directions:
- Development of EMNP-based drug delivery systems for targeted therapy
- Exploration of the potential of EMNP in the treatment of neurodegenerative diseases, such as Alzheimer's disease
- Elucidation of the mechanisms of action of EMNP in different biological systems
- Investigation of the potential of EMNP as a bioactive molecule in agriculture
- Development of EMNP-based nanomaterials for industrial applications.
In conclusion, EMNP is a piperazine-based compound that has shown promising biological and industrial properties. Its definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions have been summarized in this paper. Further research is needed to explore the potential applications of EMNP in different fields and to overcome its limitations.

XLogP3

1.6

Hydrogen Bond Acceptor Count

6

Exact Mass

305.18517499 g/mol

Monoisotopic Mass

305.18517499 g/mol

Heavy Atom Count

22

Dates

Last modified: 11-24-2023

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